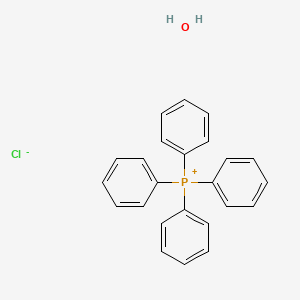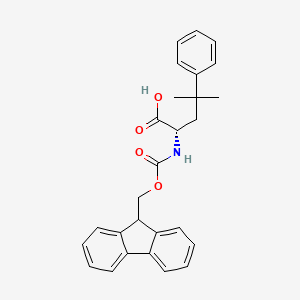
(4S,4'S,5R,5'R)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. Bis-oxazolines are a class of compounds known for their applications in asymmetric synthesis and catalysis. These compounds are characterized by the presence of two oxazoline rings, which can coordinate to metal centers, making them useful as ligands in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.
Coupling of Oxazoline Units: The two oxazoline units are then coupled through a pentane-3,3-diyl linker. This step often involves the use of a coupling reagent such as a carbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazoline rings would yield oxazoles, while reduction would yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is used as a ligand in asymmetric catalysis. It can coordinate to metal centers, forming complexes that catalyze various asymmetric transformations, such as hydrogenation, hydroformylation, and cyclopropanation.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a chiral ligand in drug development. Chiral ligands are important in the synthesis of enantiomerically pure pharmaceuticals.
Industry
In industry, the compound’s applications in catalysis can be leveraged for the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves coordination to a metal center. The oxazoline rings provide a chiral environment that induces asymmetry in the catalytic process. This chiral induction is crucial for achieving high enantioselectivity in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,4’S)-2,2’-(Ethane-1,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Butane-1,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the pentane-3,3-diyl linker, which can influence the steric and electronic properties of the compound. This can result in different catalytic behaviors compared to other bis-oxazolines with different linkers or chiral configurations.
Propiedades
IUPAC Name |
(4S,5R)-2-[3-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O2/c1-3-35(4-2,33-36-29(25-17-9-5-10-18-25)31(38-33)27-21-13-7-14-22-27)34-37-30(26-19-11-6-12-20-26)32(39-34)28-23-15-8-16-24-28/h5-24,29-32H,3-4H2,1-2H3/t29-,30-,31+,32+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPKGELVQQVIOF-GASGPIRDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8136558.png)




![4,7-dibroMo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8136592.png)



